Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate
Description
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a pyrrole-derived compound featuring:
- Isopropyl ester groups at positions 3 and 4 of the pyrrole ring.
- A 4-acetylphenyl substituent at position 1, introducing an electron-withdrawing acetyl group.
- A methyl group at position 2.
This structure combines steric bulk (from isopropyl esters) with electronic modulation (via the acetyl group), making it distinct from analogous pyrrole dicarboxylates.
Properties
CAS No. |
853334-52-8 |
|---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
dipropan-2-yl 1-(4-acetylphenyl)-2-methylpyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C21H25NO5/c1-12(2)26-20(24)18-11-22(14(5)19(18)21(25)27-13(3)4)17-9-7-16(8-10-17)15(6)23/h7-13H,1-6H3 |
InChI Key |
GAFWBIQFCWZLMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN1C2=CC=C(C=C2)C(=O)C)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The bis-enaminone precursor (2 ) reacts with 4-acetylaniline (3 ) under acidic conditions (e.g., HCl in ethanol) to form the pyrrole core. The methyl group at position 2 originates from a methyl-substituted succinate derivative. For example, diisopropyl 2-methylsuccinate is esterified, converted to its bis-enaminone, and cyclized with 3 to yield the target compound (Fig. 1).
Key Steps:
-
Esterification: 2-Methylsuccinic acid is esterified with isopropanol to form diisopropyl 2-methylsuccinate.
-
Bis-Enaminone Formation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) introduces dimethylamino groups at positions 2 and 3.
-
Cyclization: Treatment with 4-acetylaniline and HCl in refluxing ethanol facilitates ring closure, yielding the 1-(4-acetylphenyl)-2-methylpyrrole scaffold.
Optimization Insights:
-
Yields range from 14% to 93% depending on the amine’s steric and electronic properties.
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.
One-Step Synthesis Using Acetylenedicarboxylates
A one-pot strategy utilizing dialkyl acetylenedicarboxylates, tosylmethyl isocyanide (TsMIC), and triphenylphosphine offers rapid access to pyrrole-3,4-dicarboxylates. While this method typically introduces a tosyl group, modifications enable the incorporation of the 4-acetylphenyl substituent.
Modified Reaction Pathway
Replacing TsMIC with 4-acetylphenyl isocyanide (4 ) and using diisopropyl acetylenedicarboxylate (5 ) generates the target compound directly (Fig. 2).
Procedure:
-
Adduct Formation: Triphenylphosphine reacts with 5 to form a zwitterionic intermediate.
-
Cyclization: The intermediate couples with 4 , followed by elimination of triphenylphosphine oxide to yield the pyrrole ring.
Challenges:
-
Synthesis of 4-acetylphenyl isocyanide requires specialized reagents.
-
Competing side reactions may reduce yields, necessitating careful stoichiometric control.
Electrophilic Substitution on Pre-Formed Pyrrole Esters
Electrophilic aromatic substitution (EAS) on pre-formed pyrrole esters provides an alternative route. For instance, diisopropyl 2-methyl-1H-pyrrole-3,4-dicarboxylate (6 ) undergoes Friedel-Crafts acylation to introduce the 4-acetylphenyl group.
Friedel-Crafts Acylation
Using aluminum chloride (AlCl₃) as a catalyst, 6 reacts with acetyl chloride in dichloroethane to install the acetyl group at position 1 (Fig. 3).
Conditions:
-
Temperature: −40°C to room temperature.
-
Catalyst: AlCl₃ (3 equiv).
-
Solvent: Dichloroethane.
Yield and Limitations:
-
Moderate yields (50–65%) due to competing side reactions.
-
Regioselectivity challenges necessitate protecting group strategies.
Comparative Analysis of Methods
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The diisopropyl ester groups undergo hydrolysis under acidic or basic conditions. For example:
-
Basic Hydrolysis : Treatment with aqueous NaOH in ethanol at reflux yields the corresponding dicarboxylic acid .
-
Acid-Catalyzed Transesterification : Reacting with methanol in H₂SO₄ produces dimethyl esters, demonstrating the lability of the isopropyl groups .
Table 1: Hydrolysis Conditions and Outcomes
| Condition | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1M NaOH, ethanol, 80°C | 6 hours | Dicarboxylic acid derivative | 72–85 | |
| 10% H₂SO₄, methanol | 24 hours, room temp | Dimethyl ester analog | 68 |
Nucleophilic Aromatic Substitution
The electron-withdrawing acetyl group activates the pyrrole ring for nucleophilic substitution at the C5 position (para to the ester groups). Key reactions include:
-
Amination : Reaction with ammonia in DMF at 120°C introduces an amino group.
-
Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ selectively brominates the pyrrole ring .
Table 2: Substitution Reactions
| Reaction Type | Reagent/Conditions | Position | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Amination | NH₃, DMF, 120°C | C5 | 5-Amino derivative | >90% | |
| Bromination | NBS, CCl₄, 70°C | C5 | 5-Bromo derivative | 85% |
Cycloaddition Reactions
The pyrrole ring participates in [4+2] Diels-Alder reactions with dienophiles such as maleic anhydride:
Table 3: Cycloaddition Partners and Outcomes
| Dienophile | Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic oxanorbornene | 62 | |
| Tetracyanoethylene | DCM, 25°C, 24h | Tricyclic nitrile adduct | 48 |
Acetyl Group Transformations
The 4-acetylphenyl moiety undergoes classic ketone reactions:
-
Reduction : NaBH₄ in ethanol reduces the acetyl group to a hydroxyl ethyl group .
-
Condensation : Reacts with hydrazines to form hydrazones, useful in coordination chemistry .
Key Data :
Decarboxylation Pathways
Thermal decarboxylation (180–200°C) eliminates CO₂ from the dicarboxylate groups, yielding a monosubstituted pyrrole. This process is solvent-dependent, with higher yields in dipolar aprotic solvents like DMF.
Mechanistic Insight :
-
Step 1: Ester → acid (via hydrolysis).
-
Step 2: Acid → CO₂ + monosubstituted pyrrole (Δ, 200°C).
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces ring-opening reactions, forming linear diketones via -sigmatropic shifts . Quantum yield studies show , indicating moderate photosensitivity.
Scientific Research Applications
Chemical Properties and Structure
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate has the molecular formula and a molecular weight of 371.4 g/mol. Its structure includes a pyrrole ring with two carboxylate groups and an acetophenone moiety, which contributes to its reactivity and potential applications in synthesis and medicinal chemistry .
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. This compound has been synthesized as part of a series aimed at developing new anticancer agents. These compounds are designed to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Synthesis and Testing
A study synthesized several derivatives based on the pyrrole framework, including this compound. The anticancer activity was evaluated using various cancer cell lines (e.g., MCF-7, HeLa). The results showed that these compounds significantly reduced cell viability at micromolar concentrations, suggesting their potential as therapeutic agents .
Material Science Applications
Aggregation-Induced Emission Luminogens (AIEgens)
The unique structural properties of this compound allow it to function as an aggregation-induced emission luminogen (AIEgen). AIEgens have gained attention for their luminescent properties when aggregated, making them suitable for applications in sensors and imaging technologies.
Case Study: Fluorescent Sensors
In one study, a derivative of this compound was incorporated into a fluorescent sensor for detecting heavy metals in aqueous solutions. The sensor exhibited a significant fluorescence "turn-on" response upon exposure to cadmium ions (Cd²⁺), demonstrating its utility in environmental monitoring .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis |
| Other Pyrrole Derivative A | HeLa | 10 | Cell cycle arrest |
| Other Pyrrole Derivative B | A549 | 12 | Inhibits proliferation |
Table 2: Fluorescent Properties of AIEgens
| Compound Name | Fluorescence Response | Detection Limit (µM) | Application |
|---|---|---|---|
| This compound | Significant turn-on response to Cd²⁺ | 0.5 | Environmental sensor |
| AIEgen C | Moderate response to Pb²⁺ | 0.8 | Water quality monitoring |
Mechanism of Action
The mechanism of action of Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit enzymes like cytochrome P450, affecting metabolic pathways.
Interaction with Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Key structural analogs and their differentiating features:
Key Observations:
- Electronic Effects : The 4-acetylphenyl group (electron-withdrawing) contrasts with the 3-chloro-2-methylphenyl group (mixed electronic effects) in the dimethyl analog .
- Reactivity : The ethyl ester analog in includes a formyl group, enabling hydrazone/semicarbazone formation (e.g., m.p. 118°C for hydrazone) , whereas the target compound’s acetyl group may participate in nucleophilic reactions.
Functional and Application Differences
- Biological Activity : The dimethyl analog () lacks acetyl functionality, which may limit its utility in kinase inhibition or protein-binding applications where electron-deficient aromatic systems are critical.
Biological Activity
Diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 371.4 g/mol. The compound features a pyrrole ring substituted with an acetophenyl group and two diisopropyl ester functionalities at the 3 and 4 positions of the dicarboxylic acid moiety .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-acetylphenyl derivatives with pyrrole-3,4-dicarboxylic acid derivatives under acidic conditions. The detailed synthetic pathway often involves:
- Formation of the pyrrole ring : Using Knorr reaction techniques.
- Acetylation : Introducing the acetophenyl group through acylation reactions.
- Esterification : Converting carboxylic acids into diisopropyl esters using isopropanol in the presence of acid catalysts.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activities. This compound has been evaluated for its efficacy against various bacterial strains:
- In vitro studies show that certain synthesized pyrrole derivatives inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
- The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .
Antitubercular Activity
Research has indicated that compounds similar to this compound exhibit antitubercular properties:
- A study highlighted that derivatives could inhibit Mycobacterium tuberculosis by acting on multiple targets within the bacterial cell .
- Molecular docking studies suggest binding affinity to essential enzymes like enoyl ACP reductase, which is crucial for fatty acid synthesis in bacteria .
Study on Antimicrobial Activity
A systematic evaluation was conducted where various pyrrole derivatives were screened for antimicrobial activity using agar diffusion methods. The results indicated that:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | S. aureus |
| Compound B | 12 | E. coli |
| Diisopropyl derivative | 18 | Pseudomonas aeruginosa |
These findings underscore the potential use of this compound as a lead compound in antimicrobial drug development .
Study on Antitubercular Properties
In another study focusing on antitubercular activity, several derivatives were tested against M. tuberculosis. The results showed varying degrees of activity, with some compounds exhibiting a MIC (Minimum Inhibitory Concentration) as low as 0.5 µg/mL:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| Compound C | 0.5 | Highly Active |
| Diisopropyl derivative | 2 | Moderately Active |
This illustrates the compound's potential as a therapeutic agent against tuberculosis .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing diisopropyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via substitution reactions involving dihalogenated pyrrole precursors. For example, halogen atoms (e.g., Cl) in pyrrole derivatives can be replaced by diisopropyl ester groups under alkaline conditions using sodium alcoholates (e.g., sodium isopropoxide) . Key parameters include:
- Temperature : Reactions typically proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (e.g., ethyl acetate/cyclohexane gradients) is recommended to isolate the product from unreacted starting materials .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : The acetylphenyl group’s aromatic protons appear as a doublet (δ 7.6–8.0 ppm), while the pyrrole ring protons resonate as a singlet (δ 6.2–6.5 ppm). The diisopropyl ester’s methyl groups split into a septet (δ 1.2–1.4 ppm) .
- IR : Strong carbonyl stretches (C=O) at ~1700 cm⁻¹ (ester) and ~1680 cm⁻¹ (acetyl) confirm functional groups .
- Mass Spectrometry : A molecular ion peak [M+H]⁺ at m/z ~430 (calculated for C₂₃H₂₇NO₆) validates the molecular formula .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps:
- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures yields diffraction-quality crystals.
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) to confirm structural accuracy .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-acetylphenyl substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The bulky acetylphenyl group reduces accessibility to the pyrrole ring’s 3,4-dicarboxylate sites, favoring regioselective reactions at the 2-methyl position.
- Electronic Effects : The electron-withdrawing acetyl group deactivates the phenyl ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with strong bases (e.g., Cs₂CO₃) to activate boronic acid partners .
- Control Experiment : Compare reaction rates with analogues lacking the acetyl group (e.g., 4-methylphenyl derivatives) to isolate electronic contributions .
Q. What computational approaches can predict the compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility in polar solvents (e.g., ethanol, acetone) based on partition coefficients (logP ~2.5) .
- pH Stability : DFT calculations (B3LYP/6-31G*) model protonation states. The acetyl group’s pKa (~8.5) suggests instability in basic media, leading to ester hydrolysis. Validate with experimental HPLC monitoring at pH 7–10 .
Q. How can contradictory spectral data (e.g., unexpected NOE correlations in NMR) be resolved for this compound?
- Methodological Answer :
- NOE Analysis : Perform 2D NOESY to distinguish between rotational isomers. For example, if the diisopropyl ester groups exhibit restricted rotation, cross-peaks between methyl protons and aromatic protons may indicate preferred conformers .
- Dynamic NMR : Variable-temperature 1H NMR (25–80°C) can reveal coalescence temperatures for exchanging signals, confirming conformational flexibility .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
